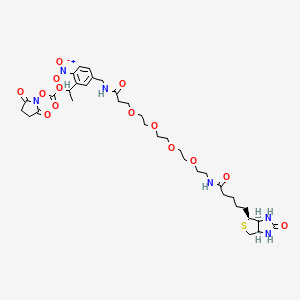
PC-Biotin-PEG4-NHS carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Aplicaciones Científicas De Investigación
Nanoparticle and Drug Delivery Systems
PC-Biotin-PEG4-NHS carbonate plays a significant role in the development of biodegradable polymeric nanoparticles, which are crucial for drug delivery systems. These nanoparticles, such as those made from poly(ε-caprolactone) and poly(ethylene glycol) (PCL/PEG) copolymers, demonstrate potential for targeted anticancer agent delivery. For example, biotin-conjugated PEG/PCL nanoparticles showed enhanced selective delivery of paclitaxel into cancer cells via interactions with overexpressed biotin receptors on cancer cell surfaces (Kim, Cho, Lee, & Chu, 2007). Similarly, biodegradable PEG–PCLgTMC polymersomal nanoreactors have been developed for potential therapeutic applications (van Oppen et al., 2018).
Tumor Imaging and Photodynamic Therapy
PC-Biotin-PEG4-NHS carbonate is instrumental in tumor imaging and photodynamic therapy. A study demonstrated the use of biotin moieties linked to silicon(IV) phthalocyanine through PEG linkers, which showed significant tumor-specific accumulation and were effective for in vivo tumor diagnosis and photodynamic treatment (Li et al., 2019).
Enzymatic Degradation and Biocompatibility Studies
Research on poly(ɛ-caprolactone)-based copolymers, including those modified with PEG, has explored their controlled enzymatic degradation properties, making them suitable for biomedical use due to their biocompatibility. These studies provide valuable insights into the potential medical applications of these materials (Peng et al., 2010).
Targeted Microsphere and Cell Delivery
The use of PC-Biotin-PEG4-NHS carbonate facilitates the development of targeted delivery systems, such as the targeting of microspheres and cells to polyethylene glycol-modified biological surfaces. This has implications for drug delivery, gene therapy, or cell therapy where localization to specific vascular regions is desired (Deglau et al., 2007).
Biomedical and Tissue Engineering Applications
This compound is also integral in tissue engineering applications, as seen in the development of self-crosslinkable and biodegradable polymers like poly(caprolactone fumarate) and poly(ethylene glycol fumarate) for use in diverse biomedical applications (Wang, Lu, Gruetzmacher, Currier, & Yaszemski, 2006).
Propiedades
Nombre del producto |
PC-Biotin-PEG4-NHS carbonate |
|---|---|
Fórmula molecular |
C35H50N6O14S |
Peso molecular |
810.87 |
Nombre IUPAC |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1 |
Clave InChI |
APFWBUQXFFFWPE-WMEVZKCTSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)ON4C(=O)CCC4=O |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PC-Biotin-PEG4-NHS carbonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



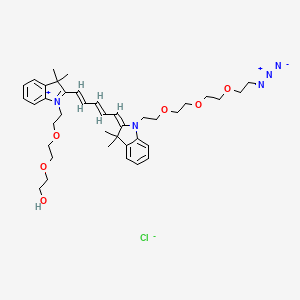
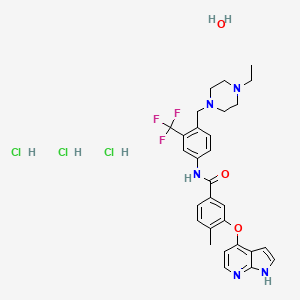
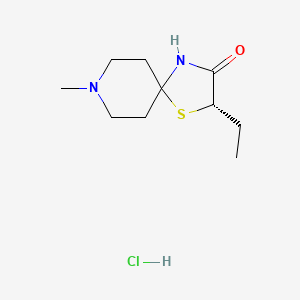


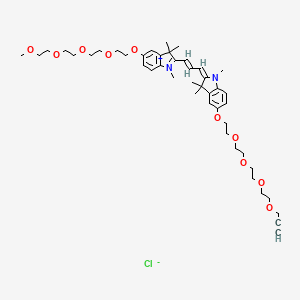
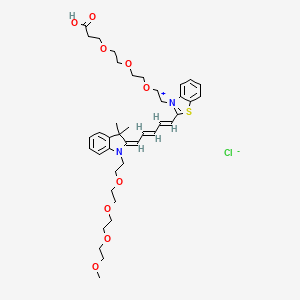
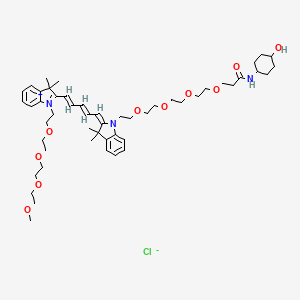
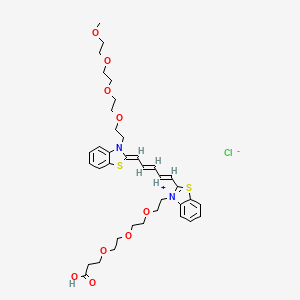
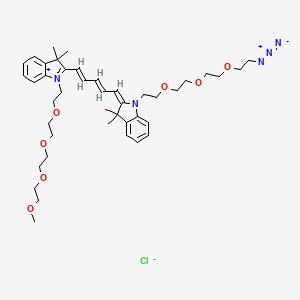
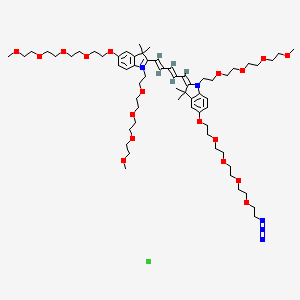
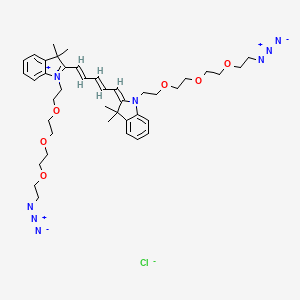
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)